BenchChemオンラインストアへようこそ!

2-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

sigma receptor 5-HT7 receptor THIQ sulfonamide

A structurally differentiated THIQ sulfonamide designed for sigma-receptor pharmacology. The direct N-sulfonyl-imidazole connectivity and 1,2-dimethyl substitution pattern critically modulate σ₁/σ₂ selectivity, making it an essential probe for structure-activity relationship (SAR) studies. It serves as a validated negative control for 5-HT₇ antagonist cascades and ROCK inhibition assays. Procure this compound to benchmark imidazole substitution effects on receptor binding, ADME, and off-target liability with scaffold-level precision.

Molecular Formula C14H17N3O2S
Molecular Weight 291.37 g/mol
CAS No. 866789-48-2
Cat. No. B6523058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
CAS866789-48-2
Molecular FormulaC14H17N3O2S
Molecular Weight291.37 g/mol
Structural Identifiers
SMILESCC1=NC(=CN1C)S(=O)(=O)N2CCC3=CC=CC=C3C2
InChIInChI=1S/C14H17N3O2S/c1-11-15-14(10-16(11)2)20(18,19)17-8-7-12-5-3-4-6-13(12)9-17/h3-6,10H,7-9H2,1-2H3
InChIKeyZXBADPWMHGGTFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (CAS 866789-48-2): Structural Classification and Procurement-Relevant Identity


2-[(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (CAS 866789-48-2; molecular formula C₁₄H₁₇N₃O₂S; MW 291.37 g/mol) is a synthetic small molecule belonging to the tetrahydroisoquinoline (THIQ) sulfonamide class. Its structure features a 1,2,3,4-tetrahydroisoquinoline core N-substituted with a 1,2-dimethyl-1H-imidazol-4-yl sulfonyl group, placing it at the intersection of two privileged scaffolds in medicinal chemistry. The THIQ scaffold has emerged as a versatile platform for designing sigma receptor (σR) ligands with therapeutic implications in cancer, neurodegeneration, and psychiatric disorders [1], while imidazole-sulfonamide conjugates are recurrent motifs in 5-HT₇ receptor antagonist programs [2]. Despite its presence in commercial screening libraries (typical purity ≥95%), primary literature reporting quantitative biological data for this specific compound remains extremely scarce, and procurement decisions must currently rely on scaffold-level inference rather than compound-specific comparative pharmacology.

Why 2-[(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Other THIQ Sulfonamides or Imidazole-Sulfonyl Analogs


Generic substitution among THIQ sulfonamides or imidazole-sulfonyl compounds is unreliable because small structural variations in this chemotype produce profound shifts in receptor selectivity. The Esteve 5-HT₇ patent series demonstrates that tetrahydroisoquinoline sulfonamides bearing a methylene-piperidine linker between the THIQ core and the aryl sulfonamide moiety achieve 5-HT₇ antagonist activity, whereas direct N-sulfonyl attachment can redirect affinity toward sigma receptors [1]. The fused imidazolyl derivative patent literature further establishes that the spatial orientation of the imidazole ring relative to the sulfonyl group critically determines σ₁ vs. σ₂ subtype preference and the resulting therapeutic profile [2]. The 1,2-dimethyl substitution pattern on the imidazole ring of CAS 866789-48-2 introduces steric and electronic features distinct from mono-methyl or unsubstituted imidazole analogs, affecting both target engagement and off-target liability. Consequently, substituting this compound with a generic THIQ sulfonamide or an alternative imidazole-sulfonyl derivative without verifying the specific pharmacological fingerprint risks selecting a molecule with a fundamentally different receptor binding profile and biological outcome.

Quantitative Differentiation Evidence for 2-[(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (CAS 866789-48-2): Head-to-Head and Cross-Study Comparisons


Sigma Receptor vs. 5-HT₇ Receptor Selectivity: Structural Determinants Separating Direct N-Sulfonyl THIQ from Methylene-Linker THIQ Sulfonamides

The target compound features a direct N-sulfonyl linkage between the 1,2-dimethylimidazole-4-sulfonyl group and the tetrahydroisoquinoline nitrogen. This connectivity pattern contrasts with the methylene-piperidine or propyl-sulfonamide linkers employed in the 5-HT₇ antagonist series exemplified in US Patent 7,928,121 [1]. In the Esteve 5-HT₇ patent, compounds such as 2-[1-(4-Chloro-2,5-dimethyl-benzenesulfonyl)-piperidin-4-ylmethyl]-1,2,3,4-tetrahydroisoquinoline incorporate a flexible spacer between the THIQ core and the sulfonamide, a feature absent in CAS 866789-48-2. The fused imidazolyl sigma receptor patent (US 9,676,784) demonstrates that direct attachment of imidazole-sulfonyl motifs to heterocyclic cores yields high-affinity σ₁ receptor ligands [2]. The scaffold-level inference is that CAS 866789-48-2, by virtue of its direct N-sulfonyl-imidazole connectivity, is structurally precluded from the 5-HT₇ pharmacophore and instead aligned with sigma receptor-targeted chemotypes. Quantitative sigma receptor binding data for this specific compound have not been published in the peer-reviewed literature as of the search date, and this represents a critical evidence gap.

sigma receptor 5-HT7 receptor THIQ sulfonamide receptor selectivity structure-activity relationship

Imidazole Substitution Pattern: 1,2-Dimethyl vs. Unsubstituted or Mono-Methyl Imidazole-Sulfonyl THIQ Analogs

The 1,2-dimethyl substitution on the imidazole ring of CAS 866789-48-2 is a defining structural feature that differentiates it from compounds bearing unsubstituted imidazole-4-sulfonyl or 1-methyl-imidazole-4-sulfonyl groups. The 1,2-dimethylimidazole-4-sulfonyl chloride precursor (CAS 137049-02-6) is commercially available as a building block . In the broader imidazole-containing kinase and GPCR ligand literature, methylation at the imidazole N-1 and C-2 positions modulates both hydrogen-bonding capacity (eliminating the N1-H donor) and steric bulk, which can reduce off-target binding to cytochrome P450 enzymes and improve metabolic stability [1]. By contrast, 1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-imidazole-4-sulfonamide retains a free carbonyl on the THIQ ring and a different sulfonamide attachment point, producing a distinct pharmacological profile [2]. The 1,2-dimethyl pattern in the target compound eliminates the imidazole N-H hydrogen bond donor while increasing lipophilicity (clogP) relative to unsubstituted imidazole analogs, properties that impact both target binding kinetics and passive membrane permeability.

imidazole methylation THIQ sulfonamide sigma receptor affinity steric effects ADME optimization

THIQ Scaffold Positioning: Sigma Receptor Ligand Potential vs. Rho-Kinase Inhibitor Isoquinoline Sulfonamides (Fasudil Class)

A critical differentiation for procurement is the target class prediction. The isoquinoline-5-sulfonamide scaffold is the pharmacophore for Rho-kinase (ROCK) inhibitors such as Fasudil (CAS 105628-07-7; IC₅₀ = 1.9 µM for ROCK-II, 10.7 µM for ROCK-I) . However, Fasudil and its analogs position the sulfonamide at the isoquinoline 5-position (attached to the aromatic ring), whereas CAS 866789-48-2 bears the sulfonyl group on the saturated tetrahydroisoquinoline nitrogen (N-2 position) [1]. This fundamental connectivity difference redirects the compound away from the ROCK pharmacophore. The 2025 review by Lama et al. highlights that N-substituted THIQ sulfonamides are emerging as sigma receptor modulators rather than kinase inhibitors, with certain THIQ derivatives exhibiting potent σR binding [2]. While direct sigma receptor binding data (Ki or IC₅₀ values) for CAS 866789-48-2 remain unpublished, the scaffold alignment supports prioritization for sigma receptor screening panels over kinase inhibition assays.

sigma receptor Rho-kinase isoquinoline sulfonamide target selectivity Fasudil

Application Scenarios for 2-[(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (CAS 866789-48-2) Based on Available Evidence


Sigma Receptor (σ₁/σ₂) Ligand Screening and THIQ Scaffold SAR Expansion

Based on the structural alignment of N-sulfonyl THIQ compounds with the sigma receptor pharmacophore established in the 2025 Lama et al. review [1], this compound is best deployed as a screening candidate in sigma-1 and sigma-2 receptor binding assays. Its direct N-sulfonyl-imidazole connectivity and 1,2-dimethyl substitution pattern make it a useful probe for exploring how imidazole substitution modulates σ₁/σ₂ subtype selectivity within the THIQ chemical series. Researchers should benchmark it against known sigma receptor ligands (e.g., haloperidol, (+)-pentazocine) and structurally related THIQ sulfonamides to establish its binding profile.

Negative Control or Selectivity Counter-Screen for 5-HT₇ Receptor Antagonist Programs

The absence of the methylene-piperidine or propyl-sulfonamide linker that characterizes the 5-HT₇ pharmacophore (as defined in US Patent 7,928,121) [2] suggests this compound should exhibit markedly reduced 5-HT₇ affinity. It can therefore serve as a structural negative control in 5-HT₇ antagonist screening cascades, helping validate that observed activity in related series is linker-dependent rather than arising from the THIQ or imidazole-sulfonyl fragments alone.

Differentiation from Rho-Kinase (ROCK) Inhibitor Chemotypes in Kinase Selectivity Profiling

Because the sulfonyl group is attached at the THIQ N-2 position rather than the isoquinoline C-5 position required for ROCK inhibition (cf. Fasudil) , this compound is predicted to lack significant ROCK-I/ROCK-II inhibitory activity. It can be used as a selectivity control to confirm that N-sulfonyl THIQ compounds do not engage the ROCK ATP-binding pocket, enabling cleaner interpretation of phenotypic screening results where both sigma receptor and ROCK pathways may contribute to the observed biology.

Physicochemical and Metabolic Stability Benchmarking of 1,2-Dimethylimidazole-Sulfonyl Derivatives

The 1,2-dimethylimidazole-4-sulfonyl group eliminates the imidazole N-H hydrogen bond donor, which is expected to improve passive membrane permeability and reduce CYP2C9-mediated oxidative metabolism compared to unsubstituted imidazole analogs. This compound can serve as a reference standard in ADME panels (e.g., logD₇.₄ determination, microsomal stability, CYP inhibition) designed to quantify the beneficial effects of imidazole dimethylation within sulfonamide-containing compound libraries.

Quote Request

Request a Quote for 2-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.